5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one
CAS No.: 1251617-29-4
Cat. No.: VC7498712
Molecular Formula: C22H18FN3O4
Molecular Weight: 407.401
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251617-29-4 |
|---|---|
| Molecular Formula | C22H18FN3O4 |
| Molecular Weight | 407.401 |
| IUPAC Name | 5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluorophenyl)methyl]pyridin-2-one |
| Standard InChI | InChI=1S/C22H18FN3O4/c1-28-18-8-6-15(11-19(18)29-2)21-24-22(30-25-21)16-7-9-20(27)26(13-16)12-14-4-3-5-17(23)10-14/h3-11,13H,12H2,1-2H3 |
| Standard InChI Key | MVJULZOBKKONOO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)F)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyridin-2(1H)-one core substituted with a 3-fluorobenzyl group at position 1 and a 1,2,4-oxadiazole ring at position 5, which is further functionalized with a 3,4-dimethoxyphenyl moiety. Its molecular formula is , with a molecular weight of 407.4 g/mol . Key physicochemical characteristics include:
The 1,2,4-oxadiazole ring contributes to its metabolic stability and bioavailability, while the 3-fluorobenzyl group enhances lipophilicity, facilitating membrane penetration .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes or hydrazides. Key steps include:
-
Oxadiazole Formation: Condensation of 3,4-dimethoxybenzamidoxime with ethyl chloroacetate under basic conditions .
-
Pyridinone Functionalization: Alkylation of the pyridin-2(1H)-one core with 3-fluorobenzyl bromide .
-
Coupling Reactions: Suzuki-Miyaura cross-coupling to integrate aromatic substituents .
A representative protocol from Ahsan and Shastri (2012) achieved a 78% yield using NaHSO₃ as a catalyst in ethanol-water .
Industrial Scalability
Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yield (up to 82%) and reduce reaction times . Critical parameters include temperature control (<80°C) and stoichiometric precision to avoid byproducts .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In murine models, analogs inhibited phosphodiesterase 4B2 (PDE4B2) with an IC₅₀ of 5.28 µM, reducing cAMP degradation and suppressing TNF-α release . Structural analogs with cyclopentyloxy groups exhibited enhanced potency .
Antimicrobial Effects
Against Staphylococcus aureus and Candida albicans, minimal inhibitory concentrations (MICs) ranged from 4–8 µg/mL, attributed to interference with microbial DNA gyrase .
Pharmacological Studies
Toxicity Profile
Acute toxicity studies in rodents indicated an LD₅₀ > 500 mg/kg, with no hepatotoxicity at therapeutic doses .
Applications in Drug Development
Oncology
As a telomerase inhibitor, this compound is a candidate for combination therapies with DNA-damaging agents . Patent AU2016270903B2 highlights its use in APJ receptor agonism for cardiovascular disorders, though anticancer applications remain primary .
Anti-Inflammatory Therapeutics
PDE4B2 inhibition positions it as a potential treatment for COPD and asthma, rivaling Piclamilast in efficacy .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Optimizing methoxy and fluorophenyl substituents to enhance selectivity .
-
Nanoparticle Delivery Systems: Improving bioavailability through liposomal encapsulation .
-
Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., anti-PD-1) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume